N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a sulfonamide-containing small molecule characterized by a 2,6-dimethylpyrimidin-4-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. Its molecular formula is C₂₁H₂₀N₄O₅S, with a theoretical molecular weight of 440.47 g/mol.
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-13-11-20(23-14(2)22-13)25-31(27,28)16-9-7-15(8-10-16)24-21(26)19-12-29-17-5-3-4-6-18(17)30-19/h3-11,19H,12H2,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPNCNJHKVRVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzodioxine moiety and a pyrimidine-sulfonamide group. Its molecular formula is with a molecular weight of approximately 398.44 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds similar to N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
-
Antimicrobial Properties :
- The sulfonamide group present in the compound is known for its antimicrobial effects. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests potential for development as novel antimicrobial agents .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry investigated a series of benzodioxine derivatives for their anticancer activity against various cancer cell lines. The results showed that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast and colon cancer cells .
- Clinical Trials :
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked benzodioxine carboxamides. Below is a detailed comparison with structurally related analogs, focusing on molecular features and inferred properties.
Structural and Molecular Comparisons
Functional Implications of Structural Differences
Pyrimidine Substitution :
The target compound’s 2,6-dimethylpyrimidin-4-yl group increases steric hindrance compared to CID 2788595’s unsubstituted pyrimidin-2-yl group. This modification likely enhances selectivity for hydrophobic binding pockets in target proteins and reduces oxidative metabolism .- Benzodioxine Carboxamide Position: The carboxamide at position 2 (vs.
- Thienopyrimidine vs. Pyrimidine Core: The thieno[2,3-d]pyrimidine core in the compound from introduces sulfur-based aromaticity, which may improve π-π stacking interactions but reduce solubility compared to the target compound’s pyrimidine core.
Hypothesized Pharmacological Profiles
Target Compound :
Higher lipophilicity (logP ~3.2) suggests improved membrane permeability, favoring CNS or intracellular targets. The dimethylpyrimidine group may confer resistance to CYP450-mediated metabolism.CID 2788595 : Lower logP (~2.8) implies better aqueous solubility, suitable for peripheral targets. The unsubstituted pyrimidine may increase metabolic vulnerability .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxine moiety and a pyrimidine-sulfamoyl substitution. Its molecular formula is , and it has a molecular weight of approximately 393.46 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7 and MDA-MB-231) cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound appears to interfere with the cell cycle, leading to increased apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The biological evaluation of various derivatives of this compound has provided insights into the SAR. Modifications in the pyrimidine ring and the sulfonamide group have been shown to significantly influence the anticancer activity. For example:
- Substitution patterns on the pyrimidine ring can enhance binding affinity to target proteins.
- The presence of bulky groups near the sulfonamide moiety has been correlated with increased potency against specific cancer types.
Table 2: Summary of SAR Findings
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent for cervical cancer.
- Combination Therapy : Research indicated that combining this compound with established chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines, pointing towards its utility in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
